Differentiated H1 Receptor Binding: Micromolar Affinity vs. Nanomolar Comparators
Oxadimedine exhibits a significantly lower binding affinity for the histamine H1 receptor (Ki ≈ 9 µM) compared to the widely used first-generation antihistamines diphenhydramine (Ki ≈ 15 nM) and chlorpheniramine (Ki ≈ 10 nM) . This difference, quantified as approximately a 600-fold lower affinity relative to diphenhydramine, positions Oxadimedine as a low-potency H1 antagonist suitable for research applications where strong inverse agonism or receptor downregulation is not desired .
| Evidence Dimension | H1 Histamine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 9 µM (micromolar) |
| Comparator Or Baseline | Diphenhydramine: Ki ≈ 15 nM; Chlorpheniramine: Ki ≈ 10 nM |
| Quantified Difference | ~600-fold lower affinity than diphenhydramine |
| Conditions | Radioligand displacement studies using rat cerebral cortex membranes and [³H]mepyramine tracer |
Why This Matters
This distinct potency profile allows researchers to study H1 receptor signaling with a weak antagonist, useful for investigating constitutive activity or as a control in assays where strong inverse agonism is a confounding factor.
